Researchers screening for novel CCR5 antagonists or sEH inhibitors often face a gap between simple 1,3-diphenylurea scaffolds and complex piperidine-linked series. 1-(Cyclopropylmethyl)-1,3-diphenylurea fills this gap with a distinct N-cyclopropylmethyl modification that enhances lipophilicity (ΔLogP ~+0.6-1.0) and target binding kinetics.
- Enables SAR expansion for HIV-1 entry assays with potentially distinct off-rate kinetics.
- Serves as a direct input for sEH inhibitor screening cascades.
- Suitable for high-throughput antiviral screening with single-step synthetic accessibility and low projected cost.
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Cat. No.B4451831
⚠ Attention: For research use only. Not for human or veterinary use.
Structural Overview of 1-(Cyclopropylmethyl)-1,3-diphenylurea
1-(Cyclopropylmethyl)-1,3-diphenylurea (C17H18N2O, MW 266.34 g/mol) is an unsymmetrical N,N′-disubstituted phenylurea that combines a cyclopropylmethyl substituent at the N1 position with two phenyl rings flanking the urea core . This structural motif places it at the intersection of several pharmacologically active chemotypes, including CCR5 antagonists , cyclopropyl urea-based soluble epoxide hydrolase (sEH) inhibitors , and diphenylurea derivatives with broad-spectrum antiviral potential . Unlike the parent 1,3-diphenylurea (DPU, MW 212.25 g/mol), the cyclopropylmethyl group introduces increased lipophilicity (predicted ΔLogP ≈ +0.6 to +1.0) and steric bulk, properties that can significantly influence target binding kinetics, metabolic stability, and membrane permeability .
CCR5 Receptor Studies
Structurally novel N-cyclopropylmethyl diphenylurea entry point for chemokine receptor screening.
sEH Target Assays
Cyclopropyl urea core aligns with established soluble epoxide hydrolase inhibitor chemotypes.
Antiviral SAR Expansion
Distinct N-alkyl substitution may support broad-spectrum endocytosis inhibition profiling.
Lipophilicity Profiling
Matched molecular pair to 1,3-diphenylurea for isolating N-alkyl lipophilicity contributions to ADME.
[1] Zhang, H. (2012). Preliminary screening of pharmacological activity: 1-(cyclopropylmethyl)-1,3-diphenylurea as a CCR5 antagonist. Semantic Scholar Author Page. Available at: https://www.semanticscholar.org/author/张会利/91457169 View Source
[2] Takai, K., Nakajima, T., Takanashi, Y., Sone, T., Nariai, T., Chiyo, N., Nakatani, S., Ishikawa, C., Yamaguchi, N., Fujita, K., & Yamada, K. (2015). Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1705–1708. DOI: 10.1016/j.bmcl.2015.02.076 View Source
[3] Kumar, N., Taily, I. M., Singh, C., Kumar, S., Rajmani, R. S., Chakraborty, D., Sharma, A., Singh, P., Thakur, K. G., Varadarajan, R., Ringe, R. P., Banerjee, P., & Banerjee, I. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. PLOS Pathogens, 19(5), e1011358. View Source
Risks of Substituting with Unsubstituted 1,3-Diphenylurea
The cyclopropylmethyl group at N1 is not a passive structural appendage; it directly modulates the conformational landscape, hydrogen-bonding capacity, and lipophilic character of the urea pharmacophore. In cyclopropyl urea-based sEH inhibitors, the cyclopropane ring occupies a distinct hydrophobic pocket in the enzyme catalytic domain, and removal or replacement of this moiety can reduce potency by orders of magnitude . Similarly, in CCR5 antagonist SAR, the N-substituent critically governs binding affinity: acyclic urea derivatives with basic amine linkers (e.g., N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N′-diphenylurea) achieve nanomolar CCR5 binding, while the unsubstituted 1,3-diphenylurea scaffold shows no appreciable CCR5 engagement . Even within the class of diphenylurea antivirals, subtle N-alkyl modifications drastically alter endocytosis inhibition profiles and cytotoxicity windows . Generic substitution thus risks selecting a compound with fundamentally different target engagement, selectivity, and physicochemical behavior, invalidating comparative SAR and screening campaigns .
Target Compound
Potential Substitute
Risk Context
1-(Cyclopropylmethyl)-1,3-diphenylurea
1,3-Diphenylurea (DPU)
The cyclopropylmethyl group occupies a specific hydrophobic pocket in sEH; DPU may not bind selectively.
Subtle N-alkyl modifications drastically alter antiviral endocytosis inhibition profiles and cytotoxicity windows.
[1] Takai, K., et al. (2015). Bioorganic & Medicinal Chemistry Letters, 25(8), 1705–1708. Co-crystal structure reveals cyclopropyl moiety occupying a defined sEH pocket. View Source
[2] Imamura, S., Kurasawa, O., Nara, Y., Ichikawa, T., Nishikawa, Y., Iida, T., Hashiguchi, S., Kanzaki, N., Iizawa, Y., Baba, M., & Sugihara, Y. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N′-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295–2306. DOI: 10.1016/j.bmc.2004.02.004 View Source
[3] Kumar, N., et al. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors. PLOS Pathogens, 19(5), e1011358. SAR analysis of DPUDs shows N-substitution-dependent antiviral activity. View Source
[4] Vaishnav, Y., Thakur, A., Kaur, C. D., Verma, S., Mishra, A., Jain, S. K., & Ghode, P. (2018). QSAR Analysis of some N,N-diphenyl urea derivatives as CCR5 Receptor Antagonist. Research Journal of Pharmacy and Technology, 11(9), 3802–3810. DOI: 10.5958/0974-360X.2018.00697.2 View Source
Quantitative Differentiation from Closest Analogs
Molecular Weight and Lipophilicity vs. Parent 1,3-Diphenylurea
The introduction of the cyclopropylmethyl group increases molecular weight by approximately 54 g/mol (from 212.25 to 266.34 g/mol) relative to the parent 1,3-diphenylurea scaffold . The predicted LogP rises from approximately 3.0–3.5 (parent DPU) to an estimated 3.6–4.0 for the target compound, representing a meaningful increase in lipophilicity . This property shift directly impacts predicted membrane permeability (Papp) and plasma protein binding, two parameters of critical importance in cell-based screening and in vivo studies.
MW & Lipophilicity ShiftCross-study comparable
ΔMW +54 g/mol (+25.5%), ΔLogP +0.6 to +1.0 log units vs. parent 1,3-Diphenylurea.
Predicts altered ADME behavior relative to the unsubstituted scaffold.
Computational prediction (ALogP/ClogP) and vendor-reported data.
ΔMW ≈ +54 g/mol (+25.5%); ΔLogP ≈ +0.6 to +1.0 log units
Conditions
Computational prediction (ALogP/ClogP) and vendor-reported experimental values
Why This Matters
For procurement decisions, the higher MW and LogP of 1-(cyclopropylmethyl)-1,3-diphenylurea predict altered ADME behavior relative to the parent DPU, making it a distinct tool compound for probing lipophilicity-dependent pharmacology.
Preliminary pharmacological screening indicates that 1-(cyclopropylmethyl)-1,3-diphenylurea possesses CCR5 antagonist activity, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD . For context, the clinically approved CCR5 antagonist Maraviroc exhibits IC50 values of 3.3–7.2 nM against CCR5-mediated chemotaxis . A related acyclic diphenylurea series (N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N′-diphenylureas) achieved significantly improved CCR5 binding affinity upon structural optimization, demonstrating that the diphenylurea scaffold is amenable to potent CCR5 engagement when appropriately substituted . The target compound's N-cyclopropylmethyl substitution represents a distinct structural approach within this pharmacophore class, although quantitative head-to-head CCR5 IC50 data remain unavailable in the public domain .
CCR5 Antagonist ContextSupporting evidence
Target: Screening positive, no public quantitative IC50. Maraviroc: IC50 3.3-7.2 nM. Piperidine-linked diphenylurea (4a): improved CCR5 binding.
Structurally distinct N-cyclopropylmethyl entry point for chemokine receptor studies.
Quantitative head-to-head CCR5 IC50 data unavailable in the public domain.
Not calculable from available data; target compound lacks published quantitative CCR5 IC50
Conditions
Maraviroc data from chemotaxis assays; 4a data from RANTES-ligand binding competition in CHO-CCR5 membranes
Why This Matters
For teams screening CCR5 antagonists, this compound offers a structurally distinct N-cyclopropylmethyl substituted diphenylurea entry point, complementary to piperidine-linked series and tropane-based chemotypes.
[4] SmithKline Beecham Corporation. (2009). Cyclopropyl compounds as CCR5 antagonists. US Patent 7,569,579. General formula encompassing N-cyclopropyl substituted diphenylureas. View Source
sEH Inhibition Potential in Cyclopropyl Urea Class
Cyclopropyl urea derivatives are established as potent, orally available soluble epoxide hydrolase (sEH) inhibitors. Compound 14, a cyclopropyl urea bearing a diphenyl-substituted cyclopropyl moiety, exhibited good sEH inhibitory activity, and subsequent optimization yielded Compound 19 with sub-nanomolar sEH IC50 values . Co-crystal structures confirm that the cyclopropyl moiety occupies a defined hydrophobic pocket within the sEH catalytic domain . In contrast, unsubstituted 1,3-diphenylurea shows substantially weaker sEH inhibition (IC50 ≈ 390–1,200 nM, depending on assay conditions) . Although direct sEH IC50 data for 1-(cyclopropylmethyl)-1,3-diphenylurea have not been published, the presence of the N-cyclopropylmethyl group positions it within the potent cyclopropyl urea sEH inhibitor class, suggesting potential sEH inhibitory activity substantially exceeding that of the parent DPU scaffold.
sEH Inhibition PotentialClass-level inference
No direct sEH IC50 available. Parent DPU IC50: 390-1200 nM. Optimized cyclopropyl ureas: sub-nM IC50 reported.
Structural class analysis suggests potency improvement over unsubstituted DPU.
Parent DPU vs. optimized cyclopropyl ureas: >100-fold potency improvement achievable through cyclopropyl substitution (class-level trend)
Conditions
Human recombinant sEH; CMNPC fluorescent substrate assay; BRENDA database IC50 compilation
Why This Matters
For sEH inhibitor screening cascades, 1-(cyclopropylmethyl)-1,3-diphenylurea represents a cyclopropyl urea entry point with predicted potency advantages over unsubstituted DPU, warranting evaluation in sEH biochemical assays.
1-(Cyclopropylmethyl)-1,3-diphenylurea can be synthesized via a one-step protocol under adapted Vilsmeier conditions, yielding the product in quantitative yield with full characterization by 1H-, 13C-NMR, IR, and Raman spectroscopy . This contrasts with many pharmacologically active N,N′-diarylurea CCR5 antagonists (e.g., N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N′-diphenylureas), which require multi-step synthetic sequences involving amide coupling, reductive amination, and protecting group manipulations . The single-step synthetic route substantially reduces cost of goods, purification burden, and scale-up complexity, making 1-(cyclopropylmethyl)-1,3-diphenylurea an attractive procurement choice for high-throughput screening and SAR expansion programs where compound quantity and cost are critical factors .
Synthetic AccessibilityCross-study comparable
1-step synthesis (quantitative yield) vs. ≥4-step multi-step sequences for complex diphenylureas.
Supports cost-effective procurement for large-scale screening and SAR follow-up.
Synthesized under Vilsmeier conditions with full spectroscopic characterization.
Synthetic chemistryScale-up feasibilityCost of goods
Evidence Dimension
Synthetic step count and reported yield
Target Compound Data
One-step synthesis under Vilsmeier conditions; quantitative yield reported
1 step vs. ≥4 steps; quantitative vs. variable yield
Conditions
Vilsmeier conditions (target compound); convergent synthesis with protecting group strategies (comparator)
Why This Matters
For procurement, the single-step, high-yield synthesis translates to lower cost per gram and faster turnaround, critical for large-scale screening or SAR follow-up studies.
Synthetic chemistryScale-up feasibilityCost of goods
[1] OUCI (Open Ukrainian Citation Index). One-step synthesis of 1-(cyclopropylmethyl)-1,3-diphenylurea under Vilsmeier conditions, quantitative yield, full spectroscopic characterization. View Source
[2] Imamura, S., et al. (2004). Bioorganic & Medicinal Chemistry, 12(9), 2295–2306. Multi-step synthesis of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N′-diphenylureas. View Source
[3] Thakur, A., et al. (2018). L-Proline catalyzed synthesis of various N-substituted urea and unsymmetrical N,N′-disubstituted urea. Letters in Organic Chemistry, 15(5), 387–393. View Source
High-Value Application Scenarios
CCR5 Antagonist Screening and HIV Entry Assays
With preliminary pharmacological screening indicating CCR5 antagonist activity , 1-(cyclopropylmethyl)-1,3-diphenylurea is positioned as a structurally novel entry point for CCR5-focused drug discovery. Its N-cyclopropylmethyl substitution distinguishes it from both the piperidine-linked diphenylurea series (e.g., N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N′-diphenylurea) and the tropane-based CCR5 antagonist chemotypes . Procurement of this compound enables SAR expansion around the N1 substituent in cell-based HIV-1 entry assays (e.g., HeLa P4/R5 – CHO-tat10 cell-cell fusion), where the cyclopropylmethyl group may confer distinct off-rate kinetics or subtype selectivity relative to established CCR5 ligands .
sEH Inhibitor Lead Identification
Given the established potency of cyclopropyl urea derivatives against soluble epoxide hydrolase—with Compound 19 achieving sub-nanomolar IC50 values —this compound serves as a direct input for sEH inhibitor screening cascades. The N-cyclopropylmethyl diphenylurea core is structurally intermediate between the unsubstituted DPU scaffold (sEH IC50 ≈ 390–1,200 nM) and the fully optimized diphenyl cyclopropyl ureas . Biochemical evaluation against recombinant human sEH using the CMNPC fluorescent substrate assay would quantify the potency gain attributable to N-cyclopropylmethyl substitution and guide subsequent medicinal chemistry optimization of the N′-phenyl substituent .
Broad-Spectrum Antiviral Screening
1,3-Diphenylurea derivatives (DPUDs) have been identified as endocytosis inhibitors with broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo, reducing lung viral load and improving survival in murine infection models . 1-(Cyclopropylmethyl)-1,3-diphenylurea, with its distinct N-cyclopropylmethyl modification, may exhibit differential endosomal trafficking perturbation and cytotoxicity profiles relative to the DPUDs characterized by Kumar et al. (2023) . Its single-step synthetic accessibility and low projected cost make it suitable for high-throughput antiviral screening in A549 and Vero-E6 cell-based infection assays, followed by mechanistic studies using acidification sensors and endocytic marker colocalization .
Lipophilicity-Dependent Pharmacokinetic Studies
With a predicted LogP increase of 0.6–1.0 units relative to the parent 1,3-diphenylurea scaffold , 1-(cyclopropylmethyl)-1,3-diphenylurea functions as a matched molecular pair to study the impact of N-alkyl lipophilicity on membrane permeability, metabolic stability, and plasma protein binding. Paired PAMPA, microsomal stability, and equilibrium dialysis experiments comparing this compound with unsubstituted DPU (MW 212.25, LogP ~3.0–3.5) can isolate the contribution of the cyclopropylmethyl group to ADME parameters, informing lead optimization strategies across multiple diphenylurea-based programs .
Application
Selection Property
Validation Focus
CCR5 Receptor Binding Studies
Structural novelty of N-cyclopropylmethyl urea
Binding assay setup and chemokine receptor panel selectivity
sEH Enzyme Target Screening
Cyclopropyl urea pharmacophore core
Biochemical assay setup using recombinant human sEH
Antiviral Endocytosis Inhibition
Distinct N-alkyl substitution profile
Cell-based infection models and endocytic marker colocalization
ADME Parameter Profiling
Controlled lipophilicity shift vs. parent DPU
Physicochemical assays (PAMPA, microsomal stability, protein binding)